Technical Monograph: Strategic Handling and Application of 2-Amino-2-cyclohexylacetonitrile Hydrochloride (CAS 150512-61-1)
Technical Monograph: Strategic Handling and Application of 2-Amino-2-cyclohexylacetonitrile Hydrochloride (CAS 150512-61-1)
Document Type: Technical Guidance & Safety Protocol Subject: CAS 150512-61-1 | 2-Amino-2-cyclohexylacetonitrile HCl Primary Application: Pharmaceutical Intermediates (DPP-4 Inhibitors, Cathepsin K Inhibitors)
Executive Summary: The Chemical Scaffold
2-Amino-2-cyclohexylacetonitrile hydrochloride (CAS 150512-61-1) is a critical
While commercially available, this compound presents a dichotomy of high synthetic utility and significant safety risks. As a nitrile salt, it possesses latent toxicity and thermodynamic instability under basic conditions. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for researchers handling this material in high-stakes synthesis.
Chemical Identity & Physicochemical Profile
Understanding the physical state is the first step in risk mitigation. The hydrochloride salt form is preferred over the free base to prevent spontaneous decomposition and retro-Strecker reactions.
| Property | Specification | Technical Note |
| CAS Number | 150512-61-1 | Unique identifier for the HCl salt form. |
| Molecular Formula | The HCl moiety stabilizes the amine. | |
| Molecular Weight | 174.67 g/mol | Useful for stoichiometry calculations. |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free-base degradation. |
| Solubility | Methanol, Water, DMSO | Critical: Avoid basic aqueous solutions to prevent HCN release. |
| Melting Point | >180°C (Decomposes) | High lattice energy; degradation occurs before melting in many cases. |
Advanced Hazard Analysis & Safety Engineering
Standard SDS documents classify this compound as Acute Toxic (Oral) and Irritant . However, for the bench scientist, the mechanistic hazards are more nuanced.
The Cyanide/Nitrile Risk Vector
The primary risk is not just the intact molecule, but its hydrolysis products. Under acidic aqueous conditions, nitriles are generally stable. However, in the presence of strong acids and heat, or strong bases, the nitrile group can hydrolyze.
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Retro-Strecker Danger: In the presence of moisture and base,
-aminonitriles can revert to the corresponding ketone (cyclohexanone), ammonia, and hydrogen cyanide (HCN) [2].
Operational Safety Logic
The following decision matrix dictates the handling of CAS 150512-61-1 to prevent exposure events.
Figure 1: Operational safety logic for handling
Synthetic Utility & Application
This compound is not an endpoint but a gateway. It is most famously utilized in the synthesis of Saxagliptin (Onglyza), a DPP-4 inhibitor used for Type 2 Diabetes treatment [3].
The Mechanism
The cyclohexyl group provides steric bulk, filling the S1 or S2 hydrophobic pocket of the target enzyme (e.g., DPP-4 or Cathepsin K). The nitrile group is a "warhead" precursor; it can be:
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Hydrolyzed to an amide or acid (Cyclohexylglycine).
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Reduced to a diamine.
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Cyclized to form imidazoles.
Application Workflow
Below is the standard workflow for converting this intermediate into a pharmacologically active scaffold.
Figure 2: Synthetic pathway transforming the aminonitrile into a bioactive scaffold.
Validated Handling Protocol
Objective: To safely prepare a 100 mM stock solution of 2-Amino-2-cyclohexylacetonitrile HCl for screening, ensuring <0.1% degradation.
Prerequisites
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PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses, fume hood.
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Equipment: Analytical balance (0.1 mg precision), glass scintillation vials.
Step-by-Step Methodology
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Environment Prep: Ensure the fume hood is active. Prepare a waste container specifically labeled "Cyanide/Nitrile Waste" in case of spillage.
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Weighing:
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Tare a clean, dry glass vial.
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Transfer ~17.5 mg of CAS 150512-61-1 into the vial.
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Note: Close the stock container immediately. The HCl salt is hygroscopic; moisture absorption leads to sticky clumping and hydrolysis.
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Dissolution:
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Add 1.0 mL of DMSO or Methanol .
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Critical: Do NOT use unbuffered water initially. If aqueous media is required, use a phosphate buffer at pH 6.0–7.0.
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Vortex for 30 seconds until clear.
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Verification (QC):
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Check for turbidity. A cloudy solution suggests the free base has precipitated or impurities are present.
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Self-Validation: Spot 2µL on a TLC plate (Silica). E
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